molecular formula C21H14Cl2N2O B10879263 2-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}quinoxaline

2-{4-[(2,4-Dichlorobenzyl)oxy]phenyl}quinoxaline

Cat. No.: B10879263
M. Wt: 381.3 g/mol
InChI Key: BRZGUMQSQPPKII-UHFFFAOYSA-N
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Description

2,4-DICHLOROBENZYL [4-(2-QUINOXALINYL)PHENYL] ETHER is a complex organic compound that combines the structural elements of dichlorobenzyl and quinoxaline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DICHLOROBENZYL [4-(2-QUINOXALINYL)PHENYL] ETHER typically involves the reaction of 2,4-dichlorobenzyl chloride with 4-(2-quinoxalinyl)phenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the benzyl chloride, leading to the formation of the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-DICHLOROBENZYL [4-(2-QUINOXALINYL)PHENYL] ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the quinoxaline ring to its corresponding dihydro derivatives.

    Substitution: The dichlorobenzyl moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives and substituted benzyl ethers, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,4-DICHLOROBENZYL [4-(2-QUINOXALINYL)PHENYL] ETHER has several scientific research applications:

    Medicinal Chemistry: The compound’s quinoxaline moiety is known for its biological activity, making it a potential candidate for drug development, particularly in the treatment of cancer and infectious diseases.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic and optical properties.

    Biological Research: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 2,4-DICHLOROBENZYL [4-(2-QUINOXALINYL)PHENYL] ETHER involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline moiety can bind to active sites of enzymes, inhibiting their activity and affecting cellular pathways. Additionally, the dichlorobenzyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and improving its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chlorobenzyl 4-(2-quinoxalinyl)phenyl ether
  • 2,6-Dichlorobenzyl 4-(2-quinoxalinyl)phenyl ether

Uniqueness

2,4-DICHLOROBENZYL [4-(2-QUINOXALINYL)PHENYL] ETHER is unique due to the specific positioning of the chlorine atoms on the benzyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C21H14Cl2N2O

Molecular Weight

381.3 g/mol

IUPAC Name

2-[4-[(2,4-dichlorophenyl)methoxy]phenyl]quinoxaline

InChI

InChI=1S/C21H14Cl2N2O/c22-16-8-5-15(18(23)11-16)13-26-17-9-6-14(7-10-17)21-12-24-19-3-1-2-4-20(19)25-21/h1-12H,13H2

InChI Key

BRZGUMQSQPPKII-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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